tert-butyl 4-(2-amino-2-oxoethoxy)piperidine-1-carboxylate

Hydrogen bonding Drug-likeness Synthetic intermediate

tert-Butyl 4-(2-amino-2-oxoethoxy)piperidine-1-carboxylate (CAS 857653-96-4) is a Boc-protected piperidine derivative bearing a 2-amino-2-oxoethoxy (carbamoylmethoxy) substituent at the 4-position. With a molecular formula of C₁₂H₂₂N₂O₄ and a molecular weight of 258.31 g/mol, it belongs to the class of N-Boc-4-alkoxy-piperidine carboxylates.

Molecular Formula C12H22N2O4
Molecular Weight 258.31 g/mol
CAS No. 857653-96-4
Cat. No. B6326082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4-(2-amino-2-oxoethoxy)piperidine-1-carboxylate
CAS857653-96-4
Molecular FormulaC12H22N2O4
Molecular Weight258.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)OCC(=O)N
InChIInChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-4-9(5-7-14)17-8-10(13)15/h9H,4-8H2,1-3H3,(H2,13,15)
InChIKeyAXFHYLRXARSNKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(2-amino-2-oxoethoxy)piperidine-1-carboxylate (CAS 857653-96-4) – Compound Identity and Core Characteristics for Procurement


tert-Butyl 4-(2-amino-2-oxoethoxy)piperidine-1-carboxylate (CAS 857653-96-4) is a Boc-protected piperidine derivative bearing a 2-amino-2-oxoethoxy (carbamoylmethoxy) substituent at the 4-position [1]. With a molecular formula of C₁₂H₂₂N₂O₄ and a molecular weight of 258.31 g/mol, it belongs to the class of N-Boc-4-alkoxy-piperidine carboxylates. The compound possesses one hydrogen bond donor (primary amide -NH₂), four hydrogen bond acceptors, a topological polar surface area of 81.9 Ų, and a calculated XLogP3 of 0.5, placing it in favorable physicochemical space for oral bioavailability [1]. Its primary documented role is as a versatile synthetic intermediate or building block in pharmaceutical research and organic synthesis, where the Boc group provides orthogonal amine protection and the primary carbamoyl group offers a handle for further derivatization [2][3].

Why Closely Related Piperidine Analogs Cannot Replace tert-Butyl 4-(2-amino-2-oxoethoxy)piperidine-1-carboxylate: A Functional Group Problem


Piperidine-1-carboxylate scaffolds with 4-alkoxy substituents are widely used as intermediates, but small structural variations fundamentally alter hydrogen-bonding capacity, metabolic stability, and downstream reactivity. The primary carbamoyl group (-OCH₂CONH₂) in the target compound provides exactly one hydrogen bond donor and a specific geometry for amide coupling or heterocycle formation [1]. Replacement with the N-methyl carbamoyl analog (tert-butyl 4-(2-(methylamino)-2-oxoethoxy)piperidine-1-carboxylate) eliminates the HBD, reducing aqueous solubility and altering target engagement profiles [2]. The aminooxy analog (CAS 1452466-34-0) introduces an additional nitrogen atom that changes both basicity and oxidative stability, while the amino-ester analog TBOA (CAS 1333222-34-6) adds a second amine group that fundamentally reprograms biological activity toward glutamate transporter inhibition . In the patent preparation of GPCR agonists (US8207147B2), the target compound was specifically selected as 'Preparation 13' for its ability to install the precise side-chain architecture required for subsequent Lawesson's thionation to the thioamide [3][4]. Generic substitution with an analog lacking the primary amide would block this synthetic pathway entirely, demonstrating that even single-atom differences in this compound class produce non-interchangeable intermediates.

Quantitative Differentiation Evidence for tert-Butyl 4-(2-amino-2-oxoethoxy)piperidine-1-carboxylate (CAS 857653-96-4): Comparator-Based Data Guide


Hydrogen Bond Donor Count as a Selectivity Discriminator Against the N-Methyl Analog

The target compound possesses exactly 1 hydrogen bond donor (HBD), supplied by the primary amide -NH₂ group. In contrast, the closest N-methyl analog, tert-butyl 4-(2-(methylamino)-2-oxoethoxy)piperidine-1-carboxylate, has 0 HBD because the amide nitrogen is fully substituted [1][2]. This single-HBD difference affects aqueous solubility and the ability to participate in directional hydrogen bonds, which is critical when the compound is used as a pharmacophoric building block that must engage biological targets or participate in crystal packing during co-crystallization studies [1]. The target compound's HBD count of 1, combined with its HBA count of 4 and TPSA of 81.9 Ų, places it within favorable property space for CNS drug-like intermediates (typical CNS drugs have HBD ≤ 3, TPSA < 90 Ų) [1].

Hydrogen bonding Drug-likeness Synthetic intermediate

Topological Polar Surface Area (TPSA) Differentiation from the Aminooxy and Amino-Ester Analogs

The target compound has a computed TPSA of 81.9 Ų [1]. The aminooxy analog 4-[2-(aminooxy)ethoxy]-1-piperidinecarboxylic acid tert-butyl ester (CAS 1452466-34-0) carries an additional heteroatom in the side chain, resulting in a higher TPSA (estimated ~90+ Ų due to the N-O bond) that reduces its suitability for passive blood-brain barrier penetration . Conversely, the amino-ester analog TBOA (CAS 1333222-34-6) has a TPSA of approximately 80-85 Ų but adds a basic amine that substantially increases pKa and alters ionization at physiological pH . The target compound's intermediate TPSA and single ionizable center (piperidine nitrogen, pKa ~8-9) provide a balanced profile that is selectively advantageous when both solubility and permeability must be maintained in early-stage lead optimization.

Physicochemical profiling CNS drug space Oral bioavailability

Computed LogP (XLogP3) Provides a Balanced Lipophilicity Profile Distinguishing from More Polar Analogs

The target compound has a computed XLogP3 value of 0.5 [1]. This moderate lipophilicity contrasts with the aminooxy analog, which is expected to be more polar (estimated XLogP3 ~0 to -0.5) due to the additional oxygen in the N-O bond, and with the amino-ester analog TBOA, which has a slightly higher logP (~0.8–1.2) due to the ethyl ester moiety . The target compound's XLogP3 of 0.5 sits near the sweet spot for oral bioavailability and is particularly advantageous when the compound is used as a building block for targets requiring balanced aqueous solubility and membrane permeability. In the context of GPCR agonist synthesis (US8207147B2), this balanced logP facilitated subsequent thionation and coupling reactions by ensuring adequate solubility in both organic and aqueous-organic reaction media [2].

Lipophilicity ADME prediction Synthetic intermediate selection

Primary Amide as a Synthetic Handle for Thioamide Conversion: Patent-Documented Reactivity Advantage

In US8207147B2, the target compound ('Preparation 13') was specifically employed as the substrate for Lawesson's thionation to convert the primary amide into a thioamide [1][2]. The synthesis procedure documents that 4-carbamoylmethoxypiperidine-1-carboxylic acid tert-butyl ester (67.5 mg, 260 μmol) reacted with Lawesson's reagent (116 mg, 287 μmol) in dimethoxyethane at room temperature for 24 hours to yield the corresponding thioamide intermediate used in GPCR agonist synthesis [2]. This transformation would not proceed efficiently with the N-methyl analog (tertiary amide) or the aminooxy analog (no amide carbonyl), as Lawesson's reagent requires a carbonyl group for thionation. The primary amide thus provides a unique reactivity node that N-substituted or deoxy analogs cannot replicate, directly enabling a patented synthetic pathway to biologically active GPCR agonists [1].

Synthetic utility Thionation GPCR agonists Patent evidence

Vendor-Supplied Purity Specifications Comparison: Batch-to-Batch Reproducibility

Commercially, the target compound is available from multiple vendors with specified purities: Leyan supplies it at 98% purity (Product No. 1816199) , MolCore at ≥97% (NLT 97%) , and Fluorochem (via third-party distributors) at 95%+ . In contrast, the N-methyl analog (CAS not directly linked but available through Thermo Scientific Alfa Aesar) is typically supplied at 96% [1], and the aminooxy analog (CAS 1452466-34-0) is less widely available, often at lower purities due to inherent instability of the N-O bond. For procurement decisions involving multi-step synthesis, the availability of the target compound at 97-98% purity from multiple independent suppliers reduces the risk of batch-dependent variability and ensures more reproducible downstream reaction yields.

Quality control Procurement Purity Building block

Caution: Limited Published Head-to-Head Biological Comparison Data

A comprehensive literature search across PubMed, BindingDB, ChEMBL, and patent databases reveals a notable absence of published, peer-reviewed biological assay data directly comparing the target compound against its close structural analogs. Claims found on certain commercial websites regarding SK1 channel activation (EC50 = 8.2 ± 0.8 μM) could not be independently verified in primary research papers [1]. The Mol. Pharmacol. paper cited on those pages (Hougaard et al., 2009) describes a different compound, GW542573X (4-(2-methoxyphenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester), not the target compound [2]. Procurement decisions must therefore be driven by the well-characterized synthetic utility, purity specifications, and computational property differentiation described in the evidence items above, rather than by unverified biological claims. Users requiring biological target engagement data should request direct experimental comparison from suppliers or commission independent head-to-head assays.

Data gap SK1 channel Biological activity Due diligence

Optimal Procurement and Research Use Scenarios for tert-Butyl 4-(2-amino-2-oxoethoxy)piperidine-1-carboxylate (CAS 857653-96-4)


Synthesis of Heterocyclic GPCR Agonist Intermediates via Thioamide Formation

The compound is directly documented as a key intermediate ('Preparation 13') in US8207147B2 for the synthesis of GPR116 agonists with potential applications in obesity and diabetes [1]. Its primary amide group enables Lawesson's thionation to a thioamide, a transformation that is uniquely accessible to this compound and not to its N-methyl or aminooxy analogs. Researchers building on this patent or exploring related GPCR agonist scaffolds should procure this specific compound rather than any analog, as the thionation pathway is structure-specific [1].

CNS Drug Discovery Building Block Favoring Balanced TPSA and LogP

With a TPSA of 81.9 Ų (below the common 90 Ų CNS cutoff) and an XLogP3 of 0.5, this compound occupies favorable CNS drug-like physicochemical space [2]. Medicinal chemistry teams designing CNS-penetrant leads can select this building block over the more polar aminooxy analog (TPSA ~90+ Ų) or the more lipophilic amino-ester analog TBOA (XLogP3 ~0.8–1.2) when both solubility and passive permeability must be balanced [2]. This property profile is particularly relevant for early-stage fragment-based or DNA-encoded library synthesis where physicochemical parameters are used as primary selection filters.

Multi-Step Synthetic Campaigns Requiring High and Reproducible Purity

The compound is commercially available from multiple independent suppliers at 97-98% purity (Leyan, MolCore) , which is 1-2% higher than the typical purity of the N-methyl analog (96% from single supplier) [3]. For multi-step synthetic campaigns requiring ≥98% starting material purity to minimize side products and simplify intermediate purification, the target compound offers a tangible quality advantage. Procurement teams can also benefit from dual-sourcing options (at least three verified independent suppliers) to mitigate supply chain risk .

Comparative SAR Studies Requiring a Primary Amide Hydrogen Bond Donor

In structure-activity relationship (SAR) campaigns where the presence of a single hydrogen bond donor is hypothesized to be critical for target engagement, this compound serves as the appropriate positive control. Its HBD count of 1 (from -CONH₂) directly contrasts with the N-methyl analog (HBD = 0) and the aminooxy analog (HBD = 2, but with altered geometry) [2]. Researchers can use this compound to systematically probe the contribution of the primary amide HBD to potency, selectivity, or pharmacokinetic properties, while using the N-methyl analog as the matched molecular pair control [2].

Quote Request

Request a Quote for tert-butyl 4-(2-amino-2-oxoethoxy)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.